molecular formula C23H18Cl2F3N5O4S B15004948 2-{[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

2-{[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B15004948
M. Wt: 588.4 g/mol
InChI Key: XJIMXLJEXSEPPW-UHFFFAOYSA-N
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Description

2-({1-[(2,4-DICHLOROPHENYL)METHYL]-3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, and is modified with several functional groups that enhance its chemical properties.

Preparation Methods

The synthesis of 2-({1-[(2,4-DICHLOROPHENYL)METHYL]-3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE involves multiple steps, including the introduction of the dichlorophenyl and trifluoromethoxyphenyl groups. The synthetic route typically starts with the preparation of the purine core, followed by the sequential addition of the functional groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms in the structure allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl groups, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where reagents such as halogens or nitro groups can be introduced under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the purine core.

Scientific Research Applications

2-({1-[(2,4-DICHLOROPHENYL)METHYL]-3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential biological activity could lead to the development of new therapeutic agents, particularly in the treatment of diseases where purine analogs are effective.

    Industry: The compound’s unique chemical properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[(2,4-DICHLOROPHENYL)METHYL]-3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The exact pathways involved would depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Compared to other purine-based compounds, 2-({1-[(2,4-DICHLOROPHENYL)METHYL]-3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

    Acyclovir: An antiviral drug that targets viral DNA polymerase.

    Caffeine: A stimulant that acts on the central nervous system by blocking adenosine receptors.

These comparisons highlight the diverse applications and mechanisms of action that purine-based compounds can exhibit, with each compound offering unique benefits and challenges in scientific research and practical applications.

Properties

Molecular Formula

C23H18Cl2F3N5O4S

Molecular Weight

588.4 g/mol

IUPAC Name

2-[1-[(2,4-dichlorophenyl)methyl]-3,7-dimethyl-2,6-dioxopurin-8-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C23H18Cl2F3N5O4S/c1-31-18-19(32(2)22(36)33(20(18)35)10-12-3-4-13(24)9-16(12)25)30-21(31)38-11-17(34)29-14-5-7-15(8-6-14)37-23(26,27)28/h3-9H,10-11H2,1-2H3,(H,29,34)

InChI Key

XJIMXLJEXSEPPW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)N(C(=O)N(C2=O)CC4=C(C=C(C=C4)Cl)Cl)C

Origin of Product

United States

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